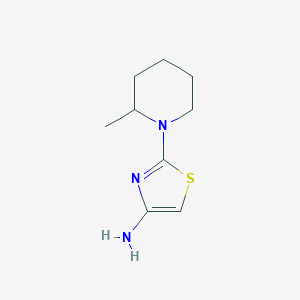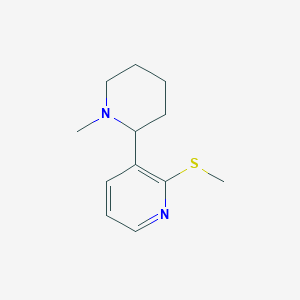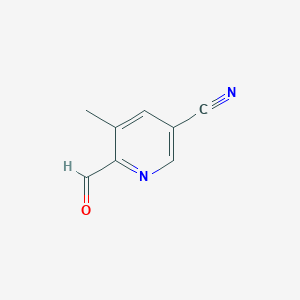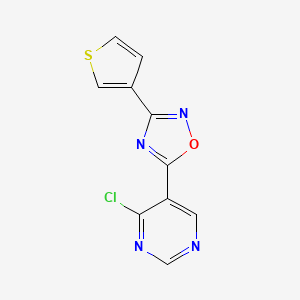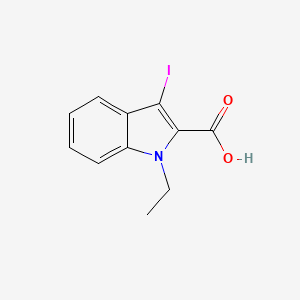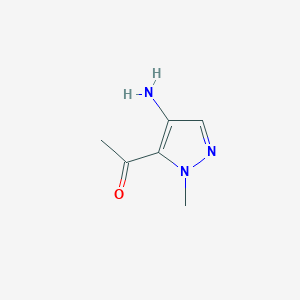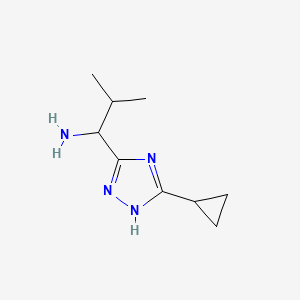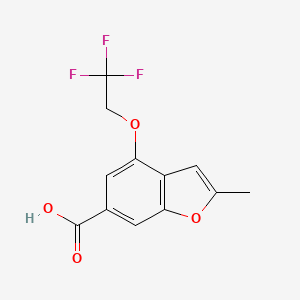
2-(4-Chloro-3-methylpyridin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-methylpyridin-2-yl)acetic acid is an organic compound belonging to the class of pyridine derivatives This compound is characterized by the presence of a chloro and a methyl group attached to the pyridine ring, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylpyridin-2-yl)acetic acid typically involves the chlorination of 3-methylpyridine followed by carboxylation. One common method includes the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst to yield 4-chloro-3-methylpyridine. This intermediate is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature to form the desired acetic acid derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining product purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Chloro-3-methylpyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Hydroxy or amino-substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(4-Chloro-3-methylpyridin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-methylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring influence its binding affinity to enzymes and receptors. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, enhancing its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Similar Compounds:
- 2-(4-Chloro-3-methylpyridin-2-yl)boronic acid
- 2-(4-Chloro-3-methylpyridin-2-yl)ethanol
- 2-(4-Chloro-3-methylpyridin-2-yl)amine
Comparison: Compared to its analogs, this compound is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it more versatile in synthetic and biological applications .
Propriétés
Formule moléculaire |
C8H8ClNO2 |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-5-6(9)2-3-10-7(5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
Clé InChI |
JPXASAAJHUGAMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



